molecular formula C20H17F3N2O3 B2760426 4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide CAS No. 1421442-80-9

4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide

Cat. No.: B2760426
CAS No.: 1421442-80-9
M. Wt: 390.362
InChI Key: MUMTYGLMLCMQIJ-UHFFFAOYSA-N
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Description

4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide is a synthetic organic compound with the molecular formula C20H17F3N2O3 and a molecular weight of 390.362 g/mol. This compound is characterized by the presence of an acetamido group, a trifluoromethyl-substituted phenoxy group, and a but-2-yn-1-yl linkage, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the following steps:

    Formation of the trifluoromethyl-substituted phenoxy intermediate: This step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate halogenated but-2-yne derivative under basic conditions to form the phenoxy intermediate.

    Coupling with acetamido benzamide: The phenoxy intermediate is then coupled with 4-acetamidobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and phenoxy groups, using reagents such as alkyl halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Comparison with Similar Compounds

4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern or the nature of the functional groups, leading to variations in their chemical and biological properties.

    Trifluoromethyl-substituted phenoxy compounds: These compounds share the trifluoromethyl-substituted phenoxy group but may have different linkages or additional functional groups, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

4-acetamido-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c1-14(26)25-17-9-7-15(8-10-17)19(27)24-11-2-3-12-28-18-6-4-5-16(13-18)20(21,22)23/h4-10,13H,11-12H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMTYGLMLCMQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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